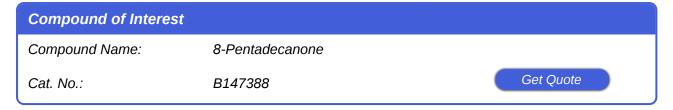


An In-depth Technical Guide to 8-Pentadecanone (CAS: 818-23-5)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **8-Pentadecanone** (CAS: 818-23-5), a long-chain aliphatic ketone. Also known as diheptyl ketone, this symmetrical ketone has applications in various scientific fields, from organic synthesis to the study of natural products. This document collates essential physicochemical data, detailed experimental protocols for its synthesis and analysis, and a summary of its known biological context and safety information. All quantitative data are presented in structured tables for clarity and comparative purposes. Furthermore, this guide includes visual representations of key experimental workflows to aid in practical application.

Physicochemical Properties

8-Pentadecanone is a solid at room temperature with a waxy or fatty odor. Its key physicochemical properties are summarized in the table below.



Property	Value	Reference
CAS Number	818-23-5	
Molecular Formula	C15H30O	[1]
Molecular Weight	226.40 g/mol	[1]
Appearance	White to off-white solid/crystals	[2]
Melting Point	40-44 °C	_
Boiling Point	295 °C (decomposes)	_
Density	0.826 g/cm³ at 25 °C	
Solubility	Insoluble in water; Soluble in organic solvents like ethanol, ether, and benzene.	[3]
Vapor Pressure	0.001 mmHg at 25 °C	
Refractive Index	1.437 at 25 °C	-

Synthesis of 8-Pentadecanone

A common and effective method for the synthesis of symmetrical ketones like **8- Pentadecanone** is the ketonization of the corresponding carboxylic acid, in this case, octanoic acid.[3]

Experimental Protocol: Ketonization of Octanoic Acid

This protocol describes the synthesis of **8-Pentadecanone** from octanoic acid using polyphosphoric acid as a catalyst.[3]

Materials:

- n-Octanoic acid (144.2 g)
- Polyphosphoric acid (500 g)
- Deionized water



- Benzene
- 5 wt% Sodium hydroxide (NaOH) solution
- Ethanol (for recrystallization)

Equipment:

- · Heating mantle with magnetic stirring
- Round-bottom flask
- Condenser
- Separatory funnel
- Rotary evaporator
- Distillation apparatus
- Buchner funnel and flask

Procedure:

- A mixture of n-octanoic acid (144.2 g) and polyphosphoric acid (500 g) is heated with stirring to 170°C for 6 hours. A moderate evolution of carbon dioxide will be observed.[3]
- The solution is then poured into 500 mL of deionized water and stirred overnight.[3]
- The aqueous layer is separated and washed twice with 200 mL portions of benzene.
- The benzene washings are added to the organic phase, and the combined organic layer is washed with four 200 mL portions of 5 wt% NaOH solution.[3]
- The solvent is removed under vacuum to afford the crude product.[3]
- The residue is then purified by fractional distillation.[3]



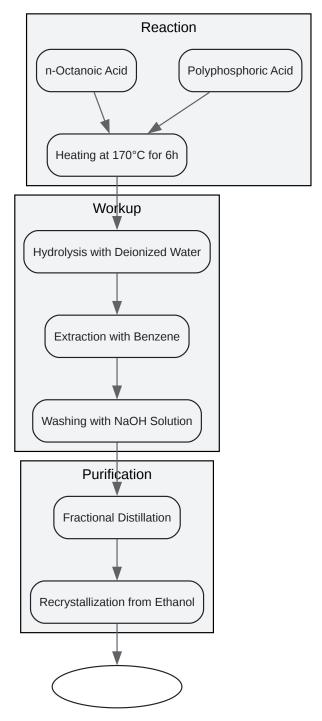




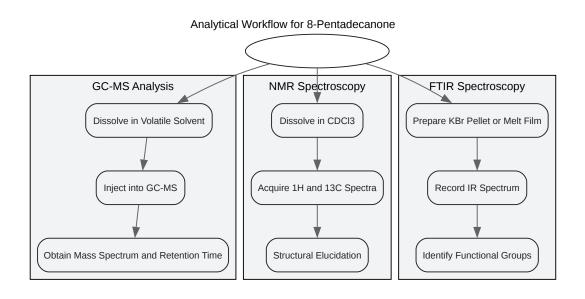
• Further purification can be achieved by recrystallization from ethanol to yield pure **8**-**Pentadecanone**.[3]



Synthesis Workflow of 8-Pentadecanone







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